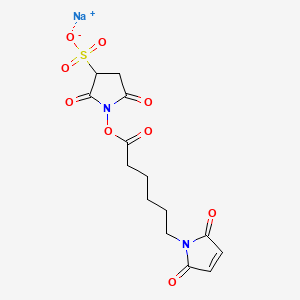

6-Maleimidocaproic Acid Sulfo-N-Succinimidyl Ester

Descripción general

Descripción

6-Maleimidocaproic Acid Sulfo-N-Succinimidyl Ester is a heterobifunctional crosslinking reagent that is widely used in bioconjugation reactions. This compound is known for its ability to react with both amine and sulfhydryl groups, making it a versatile tool in the field of biochemistry and molecular biology . It is water-soluble and features a spacer arm of 9.4 angstroms, which provides flexibility in linking various biomolecules .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The reaction conditions often include a pH range of 6.5 to 7.5 to ensure optimal reactivity of the maleimide and N-hydroxysuccinimide ester groups .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for yield and purity, often involving purification steps such as crystallization or chromatography to obtain the final product .

Análisis De Reacciones Químicas

Types of Reactions: 6-Maleimidocaproic Acid Sulfo-N-Succinimidyl Ester primarily undergoes substitution reactions. The N-hydroxysuccinimide ester group reacts with primary amines to form stable amide bonds, while the maleimide group reacts with sulfhydryl groups to form stable thioether bonds .

Common Reagents and Conditions:

Primary Amines: React with the N-hydroxysuccinimide ester group at pH 7-9.

Sulfhydryl Groups: React with the maleimide group at pH 6.5-7.5.

Major Products:

Amide Bonds: Formed from the reaction with primary amines.

Thioether Bonds: Formed from the reaction with sulfhydryl groups.

Aplicaciones Científicas De Investigación

Bioconjugation

One of the primary applications of 6-Maleimidocaproic Acid Sulfo-N-Succinimidyl Ester is in bioconjugation , where it facilitates the covalent linkage of proteins, antibodies, or other biomolecules. This is crucial for the development of targeted therapies and diagnostics. The compound allows for the creation of stable conjugates that can enhance therapeutic efficacy and specificity, particularly in cancer treatment and immunotherapy .

Drug Delivery Systems

In drug delivery systems, this compound plays a significant role in designing drug carriers that improve the delivery and efficacy of therapeutic agents. By attaching drugs to specific targeting moieties through this compound, researchers can enhance the accumulation of drugs at tumor sites while minimizing systemic toxicity. This application is particularly relevant in developing novel anticancer therapies .

Protein Labeling

Researchers utilize this compound for protein labeling with various tags, including fluorescent markers. This labeling is essential for studying protein interactions, dynamics, and functions within biological systems. The ability to visualize proteins in live cells or tissues significantly advances our understanding of cellular processes .

Diagnostic Assays

The compound is employed in developing sensitive diagnostic assays that allow for the detection of biomarkers associated with diseases. By linking specific antibodies or probes to detection systems via this compound, researchers can enhance the sensitivity and specificity of assays used for early diagnosis and monitoring of diseases such as cancer and infectious diseases .

Research in Immunology

In immunology research, this compound is used to create conjugates that can enhance immune responses. It aids in vaccine development by allowing the attachment of antigens to carriers that can improve immunogenicity. The conjugates formed can also be utilized to study immune mechanisms more effectively .

Case Studies and Research Findings

Several studies highlight the utility of this compound across various applications:

- Case Study 1 : A study demonstrated its effectiveness in enhancing the delivery of antisense oligonucleotides targeting liver cancer cells. The modified oligonucleotides showed improved accumulation in liver tissues, leading to significant tumor growth inhibition .

- Case Study 2 : Research involving fluorescent labeling showed that proteins labeled with this compound could be tracked in living cells, providing insights into cellular signaling pathways and protein interactions under physiological conditions .

Mecanismo De Acción

The compound exerts its effects through covalent conjugation of amine- and sulfhydryl-containing molecules. The N-hydroxysuccinimide ester group reacts with primary amines to form amide bonds, while the maleimide group reacts with sulfhydryl groups to form thioether bonds. These reactions are typically carried out at pH 7.2-7.5 to ensure optimal reactivity and stability .

Comparación Con Compuestos Similares

- 6-Maleimidohexanoic Acid N-Hydroxysuccinimide Ester

- 3-Maleimidopropionic Acid N-Hydroxysuccinimide Ester

- 4-Maleimidobutyric Acid N-Hydroxysuccinimide Ester

Uniqueness: 6-Maleimidocaproic Acid Sulfo-N-Succinimidyl Ester is unique due to its water solubility and the presence of a sulfo group, which enhances its reactivity and stability in aqueous solutions. The 9.4 angstrom spacer arm also provides greater flexibility in bioconjugation reactions compared to other similar compounds .

Actividad Biológica

6-Maleimidocaproic Acid Sulfo-N-Succinimidyl Ester (commonly referred to as Sulfo-EMCS) is a heterobifunctional crosslinker extensively utilized in biochemical research and therapeutic applications. This compound facilitates the conjugation of biomolecules, enhancing the specificity and efficacy of drug delivery systems, particularly in targeted therapies such as PROTACs (Proteolysis Targeting Chimeras). This article delves into the biological activity of Sulfo-EMCS, examining its properties, applications, and relevant research findings.

- Molecular Formula : C₁₄H₁₅N₂NaO₉S

- Molecular Weight : 410.33 g/mol

- Melting Point : 158-165 °C

- CAS Number : 215312-86-0

Sulfo-EMCS is characterized by its water-solubility and ability to react with amine and sulfhydryl groups, making it a versatile tool for crosslinking proteins and other biomolecules in various biological contexts .

Sulfo-EMCS operates through a two-step mechanism:

- Activation : The sulfo-NHS ester reacts with primary amines to form stable amide bonds.

- Crosslinking : The maleimide group selectively reacts with thiol groups, leading to the formation of thioether linkages.

This dual reactivity allows for the creation of stable conjugates that can be utilized in diverse applications, including targeted drug delivery and the development of bioconjugates for imaging and therapeutic purposes.

1. PROTAC Development

Sulfo-EMCS is instrumental in synthesizing PROTACs by linking ligands that target E3 ubiquitin ligases with those that bind to specific target proteins. This approach exploits the ubiquitin-proteasome system to selectively degrade unwanted proteins within cells, offering a novel strategy for cancer treatment .

2. Cancer Therapy

Recent studies have highlighted the potential of Sulfo-EMCS in enhancing tumor-targeted therapies. For instance, it has been employed to create conjugates that deliver therapeutic agents specifically to cancer cells while minimizing effects on normal tissues. This selectivity is crucial in reducing side effects associated with conventional chemotherapy .

In Vitro Studies

A study evaluating the cytotoxic effects of antisense oligonucleotides (ASOs) linked via Sulfo-EMCS demonstrated significant gene-silencing capabilities in HepG2 liver cancer cells. Among various ASOs tested, those conjugated with Sulfo-EMCS exhibited higher efficacy without inducing cytotoxicity, highlighting its potential in gene therapy .

Table: Summary of Biological Activities

Propiedades

IUPAC Name |

sodium;1-[6-(2,5-dioxopyrrol-1-yl)hexanoyloxy]-2,5-dioxopyrrolidine-3-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O9S.Na/c17-10-5-6-11(18)15(10)7-3-1-2-4-13(20)25-16-12(19)8-9(14(16)21)26(22,23)24;/h5-6,9H,1-4,7-8H2,(H,22,23,24);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIDXXTLMKGZDPV-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(=O)N(C1=O)OC(=O)CCCCCN2C(=O)C=CC2=O)S(=O)(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N2NaO9S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80401051 | |

| Record name | 6-Maleimidocaproic Acid Sulfo-N-Succinimidyl Ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80401051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

410.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

215312-86-0 | |

| Record name | 6-Maleimidocaproic Acid Sulfo-N-Succinimidyl Ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80401051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sulfo-EMCS | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Sulfo-EMCS enables protein conjugation through a two-step process. First, its succinimidyl ester group reacts with primary amines (e.g., lysine residues) on a protein, forming a stable amide bond. Second, the maleimide group reacts specifically with sulfhydryl groups (e.g., cysteine residues) on another molecule, forming a stable thioether linkage [, , ]. This method offers several advantages:

A: In a study focusing on developing new chitosan-based materials for tissue engineering, researchers utilized Sulfo-EMCS to covalently conjugate Bovine Serum Albumin (BSA) to chitosan []. Chitosan was modified to introduce sulfhydryl groups, and BSA was modified with Sulfo-EMCS to introduce maleimide groups. The reaction between these two modified molecules resulted in a stable chitosan-BSA conjugate. This method holds promise for developing advanced biomaterials by incorporating growth factors or cell adhesion molecules onto chitosan.

A: The length of the linker in Sulfo-EMCS, represented by the 6-carbon chain, can affect the conjugation efficiency and the properties of the resulting conjugate. A longer linker provides greater flexibility and spatial separation between the conjugated molecules, potentially reducing steric hindrance and improving accessibility for subsequent interactions []. Conversely, shorter linkers may be preferred when a more compact conjugate structure is desired.

ANone: Several techniques can be employed to confirm successful conjugation:

ANone: Despite its advantages, some limitations should be considered:

A: Research highlighted that the efficiency of DNA immobilization and hybridization on silane films is influenced by the underlying surface properties []. Sulfo-EMCS was used as a crosslinker to attach DNA probes to these surfaces. The study found that a rougher surface, achieved by using a thicker multilayer silane film, allowed for higher DNA immobilization densities and improved hybridization efficiency compared to a smoother monolayer film. This difference is attributed to reduced steric hindrance and tighter packing of DNA double helices on the rougher surface.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.